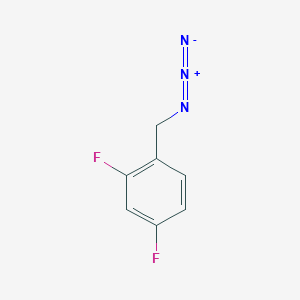

1-(Azidomethyl)-2,4-difluorobenzene

Description

The exact mass of the compound 1-(Azidomethyl)-2,4-difluorobenzene is 169.04515350 g/mol and the complexity rating of the compound is 191. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Azidomethyl)-2,4-difluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Azidomethyl)-2,4-difluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(azidomethyl)-2,4-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2N3/c8-6-2-1-5(4-11-12-10)7(9)3-6/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVFRGKBIKRFGNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501294732 | |

| Record name | 1-(Azidomethyl)-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501294732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622372-75-2 | |

| Record name | 1-(Azidomethyl)-2,4-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622372-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Azidomethyl)-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501294732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Halogenated Aromatic Azide Chemistry

Halogenated aromatic compounds are of profound interest in medicinal chemistry due to the ability of halogen atoms to modulate a molecule's pharmacokinetic and pharmacodynamic properties. The introduction of halogens can influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. The azide (B81097) functional group (–N₃) is a versatile precursor for the synthesis of amines and is notably utilized in "click chemistry" for the formation of triazoles. sigmaaldrich.com

The combination of a difluorinated benzene (B151609) ring and an azidomethyl group in 1-(Azidomethyl)-2,4-difluorobenzene provides a unique scaffold that leverages the benefits of both moieties. The fluorine atoms can enhance the compound's biological activity and metabolic stability, while the azide group offers a reactive handle for various chemical transformations. cfplus.cz The synthesis of substituted benzyl (B1604629) azides, such as 1-(Azidomethyl)-2,4-difluorobenzene, is crucial for expanding their utility in diverse chemical transformations and material science applications.

Structural Features and Chemical Versatility

1-(Azidomethyl)-2,4-difluorobenzene, also known as 2,4-difluorobenzyl azide (B81097), possesses a well-defined molecular structure that contributes to its reactivity. chemrxiv.org The presence of two electron-withdrawing fluorine atoms on the aromatic ring influences the electronic properties of the entire molecule.

The primary chemical utility of 1-(Azidomethyl)-2,4-difluorobenzene lies in the reactivity of the azide group. This functional group readily participates in a variety of chemical reactions, most notably the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable triazole rings. nih.gov This reaction is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. wikipedia.org The copper-catalyzed version of this reaction (CuAAC) is particularly efficient and regioselective, yielding 1,4-disubstituted triazoles. wikipedia.org

Beyond cycloadditions, the azide group can undergo other transformations. For instance, it can be reduced to a primary amine, providing a pathway to various amine derivatives. nih.gov Additionally, substituted benzyl (B1604629) azides can be used in the synthesis of other heterocyclic compounds.

Below is a table summarizing the key properties of 1-(Azidomethyl)-2,4-difluorobenzene:

| Property | Value |

| Molecular Formula | C₇H₅F₂N₃ |

| Molecular Weight | 169.13 g/mol |

| Synonyms | 2,4-difluorobenzyl azide, Benzene (B151609), 1-(azidomethyl)-2,4-difluoro- |

| Key Functional Groups | Azide (-N₃), Difluorophenyl |

Overview of Key Academic Research Areas

The unique reactivity of 1-(Azidomethyl)-2,4-difluorobenzene has led to its application in several key areas of academic research, primarily centered around the synthesis of complex organic molecules.

One of the most prominent applications is in click chemistry for the synthesis of 1,2,3-triazoles. These five-membered heterocyclic rings are valuable scaffolds in medicinal chemistry due to their metabolic stability and ability to participate in hydrogen bonding. The reaction of 1-(Azidomethyl)-2,4-difluorobenzene with various alkynes provides a straightforward and efficient route to a diverse library of fluorinated triazole derivatives.

Furthermore, this compound is finding utility in the field of bioorthogonal chemistry . wikipedia.org Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.org The azide (B81097) group is considered bioorthogonal as it is largely unreactive with most biological molecules. wikipedia.org This allows for the specific labeling of biomolecules that have been functionalized with a corresponding alkyne. The difluoroaromatic moiety can serve as a useful ¹⁹F NMR tag for imaging and tracking in biological systems.

The synthesis of other heterocyclic compounds is another active area of research. Substituted benzyl (B1604629) azides are versatile precursors for the synthesis of various nitrogen-containing heterocycles, which are prevalent in many biologically active compounds. nih.gov

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations on Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic structure and thermodynamic stability of 1-(Azidomethyl)-2,4-difluorobenzene. These calculations, rooted in solving approximations of the Schrödinger equation, provide a detailed picture of how the fluorine and azidomethyl substituents influence the aromatic system. nih.govnih.gov

The stability of substituted benzenes can be influenced by non-covalent interactions as well. In the case of dimers or larger molecular assemblies, aromatic-aromatic interactions, such as pi-stacking, play a significant role. acs.org The presence of substituents, regardless of their electron-donating or withdrawing nature, tends to increase the binding energy in such dimers, with displaced-stacked conformations often being more stable than T-shaped ones. acs.org

Density Functional Theory (DFT) for Molecular Geometry and Energy Predictions

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for predicting the molecular geometry and energies of medium-sized organic molecules like 1-(Azidomethyl)-2,4-difluorobenzene. nih.govunipd.it DFT methods are used to determine equilibrium structures, transition states, and various thermodynamic properties. cuny.edu

For molecules of this nature, a common computational approach involves using a hybrid functional, such as B3LYP or PBE0, combined with a Pople-style basis set like 6-31G(d,p) or a more extensive one like 6-311+G(d,p). nih.govresearchgate.net These combinations have been shown to provide reliable predictions for the geometries of substituted benzenes and related compounds. researchgate.net

The geometry optimization process using DFT would yield key structural parameters for 1-(Azidomethyl)-2,4-difluorobenzene, including bond lengths, bond angles, and dihedral angles. For instance, the calculations would predict the precise C-F, C-N, and N-N bond lengths, as well as the planarity of the benzene (B151609) ring and the orientation of the azidomethyl group relative to the ring. In a DFT study on dihalobenzenes, the computational results for molecular structures were found to be in good agreement with experimental data. researchgate.net

The relative energies of different conformers or isomers can also be accurately predicted. As mentioned earlier, the stability of difluorobenzene isomers has been quantified using DFT calculations. researchgate.net Below is a table summarizing these findings.

| Isomer | Relative Energy (kJ mol⁻¹) |

| 1,2-difluorobenzene | +16.6 |

| 1,3-difluorobenzene | 0.0 |

| 1,4-difluorobenzene | +2.5 |

| Table 1: Relative energies of difluorobenzene isomers calculated by DFT, with the most stable isomer (1,3-difluorobenzene) as the reference. Data sourced from a DFT study on dihalobenzenes. researchgate.net |

Furthermore, DFT calculations can predict various energetic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an important indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. For 1-(Azidomethyl)-2,4-difluorobenzene, the HOMO is expected to be located primarily on the aromatic ring and the azido (B1232118) group, while the LUMO would likely be a π* orbital of the benzene ring.

Reaction Pathway Simulations and Transition State Analysis

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation barriers. nih.gov For 1-(Azidomethyl)-2,4-difluorobenzene, a key area of interest is the reactivity of the azidomethyl group. Benzyl (B1604629) azides are known to participate in various reactions, including cycloadditions and redox reactions. researchgate.netrsc.org

One of the most well-known reactions of azides is the "click" reaction, a 1,3-dipolar cycloaddition with an alkyne to form a triazole. acs.org Theoretical studies, often using DFT, can elucidate the mechanism of such reactions. For example, a combined experimental and theoretical study on the Ag(I)-catalyzed cycloaddition of benzyl azide (B81097) with phenylacetylene (B144264) utilized DFT calculations with the MN12-L and MN15-L functionals to investigate the reaction mechanism. researchgate.net Such calculations can help to distinguish between different possible pathways and identify the rate-determining step by locating the transition state with the highest energy barrier.

Another studied reaction is the redox reaction between benzyl azides and aryl azides to produce aryl nitriles and anilines. rsc.org Computational analysis of this type of reaction would involve locating the transition states for the key steps, such as the generation of the N-unsubstituted imine intermediate from the benzyl azide and the subsequent hydrogen transfer.

The general process for reaction pathway simulation involves:

Geometry Optimization: The structures of the reactants, products, and any intermediates are fully optimized.

Transition State Search: A search for the first-order saddle point on the potential energy surface that connects the reactants and products (or intermediates).

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable structure (reactant, product, or intermediate) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to verify that the located transition state indeed connects the desired reactants and products.

These computational studies provide activation energies and reaction enthalpies, which are crucial for understanding the kinetics and thermodynamics of the reactions involving 1-(Azidomethyl)-2,4-difluorobenzene.

Molecular Dynamics Simulations for Conformational Analysis

In an MD simulation, the forces on each atom are calculated using a force field (in classical MD) or from electronic structure calculations (in ab initio MD). Newton's equations of motion are then integrated over time to generate a trajectory of the system's atomic positions. Analysis of this trajectory can reveal:

Conformational Preferences: By monitoring the dihedral angle between the benzene ring and the azidomethyl group over time, one can determine the most populated conformations and the energy barriers between them.

Intermolecular Interactions: In a simulation that includes solvent molecules or other solute molecules, MD can be used to study interactions such as hydrogen bonding and van der Waals forces. acs.org

Time-Resolved Dynamics: MD simulations can capture dynamic events on the femtosecond to nanosecond timescale, providing a picture of how the molecule moves and interacts with its environment. acs.org

For substituted benzenes, MD simulations have been used to study the effects of substituents on intermolecular dynamics in the liquid phase. acs.org While no specific MD studies on 1-(Azidomethyl)-2,4-difluorobenzene are currently available, the methodology would be directly applicable. The choice of force field would be crucial for classical MD, and it would need to accurately represent the electrostatic and van der Waals interactions of the difluorinated aromatic ring and the azidomethyl group.

Applications of 1 Azidomethyl 2,4 Difluorobenzene in Advanced Organic Synthesis Research

The chemical compound 1-(azidomethyl)-2,4-difluorobenzene is a specialized reagent primarily utilized as an intermediate and building block in research-focused organic synthesis. Its utility stems from the dual reactivity offered by the azide (B81097) group and the difluorinated aromatic ring.

Applications in Chemical Biology and Bioorthogonal Chemistry Research

Molecular Probes and Labeling Strategies

The development of molecular probes and efficient labeling strategies is crucial for visualizing and understanding complex biological processes. Azido-functionalized compounds are key players in this area, primarily through their participation in "click chemistry," a set of powerful, reliable, and selective reactions.

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that relies on the detection of positron-emitting radionuclides. Fluorine-18 (¹⁸F) is a favored radionuclide for PET due to its ideal half-life (109.8 minutes) and low positron energy, which allows for high-resolution imaging. nih.govnih.gov The challenge lies in incorporating ¹⁸F into biomolecules under mild conditions suitable for sensitive biological targets. nih.govnih.gov

Table 1: Key Aspects of ¹⁸F-Labeling via Azide-Alkyne Cycloaddition

| Feature | Description | Reference |

| Radionuclide | Fluorine-18 (¹⁸F) | nih.govnih.gov |

| Key Reaction | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | nih.gov |

| Prosthetic Group Example | 1-(azidomethyl)-4-[¹⁸F]fluorobenzene | nih.govacs.org |

| Advantages | High efficiency, selectivity, and mild reaction conditions. | nih.gov |

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. The azide (B81097) group of 1-(azidomethyl)-2,4-difluorobenzene makes it an excellent candidate for this purpose through azide-alkyne cycloaddition reactions. nih.gov This "click" reaction can be either copper-catalyzed (CuAAC) or strain-promoted (strain-promoted azide-alkyne cycloaddition or SPAAC), the latter of which avoids the use of a potentially toxic copper catalyst, making it highly suitable for applications in living systems. wikipedia.org

Researchers can introduce an alkyne group into a biomolecule of interest, such as a peptide, protein, or oligonucleotide, through chemical synthesis or metabolic labeling. Subsequent reaction with an azide-containing probe like 1-(azidomethyl)-2,4-difluorobenzene results in a stable triazole linkage, effectively "tagging" the biomolecule. For instance, a strategy for the preparation of "clickable" peptides and their subsequent labeling with 1-(azidomethyl)-4-[¹⁸F]fluorobenzene for PET has been demonstrated, showcasing the power of this approach for peptide modification. nih.gov This methodology is broadly applicable and can be extended to other classes of biomolecules, including proteins and nucleic acids like siRNA. researchgate.net

Fluorescent probes are indispensable tools for visualizing molecules in cells and tissues. By attaching a fluorescent dye to a molecule like 1-(azidomethyl)-2,4-difluorobenzene, a fluorescently tagged probe can be created. This probe can then be used to label alkyne-modified biomolecules within a biological sample. The inherent bioorthogonality of the azide-alkyne cycloaddition ensures that the fluorescent tag is delivered specifically to the intended target. While specific examples of fluorescent probes derived directly from 1-(azidomethyl)-2,4-difluorobenzene are not detailed in the available literature, the principle is a well-established strategy in chemical biology. nih.gov The choice of fluorophore can be tailored to the specific experimental requirements, such as the desired wavelength of excitation and emission.

Interfacing with Biological Systems for Mechanistic Research (e.g., enzyme interactions, without implying direct therapeutic effects)

The ability to specifically label biomolecules in their native environment opens up avenues for detailed mechanistic studies. By attaching 1-(azidomethyl)-2,4-difluorobenzene (or a derivative thereof) to a known ligand or inhibitor of an enzyme, researchers can track the molecule's interaction with its target protein. This can provide valuable information about the localization, concentration, and binding dynamics of the molecule within a cell or organism.

For example, if a small molecule inhibitor of a particular enzyme is modified with an alkyne group, it can be introduced into a biological system. Subsequent addition of an azide-containing probe, potentially a fluorescent or radiolabeled version of 1-(azidomethyl)-2,4-difluorobenzene, would allow for the visualization or quantification of the inhibitor bound to its target enzyme. This approach can help in understanding the mechanism of action of the inhibitor and can be used to study enzyme function and regulation in a non-invasive manner. While direct studies employing 1-(azidomethyl)-2,4-difluorobenzene for this purpose are not explicitly reported, the underlying bioorthogonal strategy is a powerful tool for such mechanistic investigations. researchgate.net

Future Research Directions and Emerging Methodologies

Development of Greener Synthetic Protocols and Sustainable Chemistry Approaches

Traditional methods for the synthesis of organic azides, while effective, often involve hazardous reagents and stoichiometric byproducts, raising safety and environmental concerns. The future of synthesizing compounds like 1-(Azidomethyl)-2,4-difluorobenzene is increasingly tied to the principles of green and sustainable chemistry.

A primary focus is the shift from batch processing to continuous flow synthesis. cam.ac.uk Flow chemistry offers significant safety advantages, especially when handling potentially explosive intermediates like organic azides. acs.orgresearchgate.net The small reactor volumes inherent in flow systems minimize the accumulation of hazardous materials and allow for superior control over reaction parameters such as temperature and pressure, thereby reducing the risk of runaway reactions. researchgate.net For the synthesis of 1-(Azidomethyl)-2,4-difluorobenzene, a continuous flow process would typically involve pumping a solution of 1-(bromomethyl)-2,4-difluorobenzene and an azide (B81097) source, such as sodium azide, through a heated reactor coil. This method not only enhances safety but also facilitates scalability and can be integrated into multi-step automated sequences. acs.org

Sustainable approaches also target the replacement of hazardous reagents. For instance, developing safer diazotransfer reagents is an active area of research. While traditional methods might rely on potentially explosive reagents, newer, more stable alternatives are being explored. nih.gov Furthermore, the use of greener solvents, such as water or bio-based solvents, and the development of catalyst systems that can be recycled are key aspects of making azide synthesis more environmentally benign. Research into solid-supported azide reagents, such as azide-functionalized ion-exchange resins packed into flow reactors, provides a pathway for simplified purification, as the excess reagent is contained within the solid phase and can be easily separated from the product stream. cam.ac.uk

Exploration of Novel Catalytic Systems for Azide Transformations

The azide group in 1-(Azidomethyl)-2,4-difluorobenzene is a versatile functional handle, primarily utilized in cycloaddition reactions and reductions. The exploration of novel catalytic systems aims to enhance the efficiency, selectivity, and scope of these transformations.

The cornerstone of azide chemistry is the [3+2] cycloaddition with alkynes to form 1,2,3-triazoles, a reaction famously dubbed "click chemistry". organic-chemistry.org Future research will continue to refine the catalysts for this transformation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is known for its high efficiency and regioselectivity, exclusively yielding 1,4-disubstituted triazoles. nih.govsigmaaldrich.com Innovations are focused on developing new copper ligand systems that increase catalytic turnover, tolerate a wider range of functional groups, and are effective at very low concentrations to minimize copper contamination in the final product, which is crucial for biological applications. nih.gov Heterogeneous copper catalysts are also being developed to simplify catalyst removal and recycling. mdpi.com

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): As a complementary method to CuAAC, ruthenium catalysis provides access to the 1,5-disubstituted triazole regioisomer. nih.govsoci.org This alternative regioselectivity is highly valuable for creating diverse molecular scaffolds. A significant advantage of RuAAC is its ability to react with internal alkynes, not just terminal ones, which greatly expands the scope of accessible triazole products. beilstein-institut.de Future work will likely focus on improving the accessibility and reducing the cost of ruthenium catalysts.

Beyond cycloadditions, other catalytic transformations of azides are gaining prominence:

Catalytic Staudinger Reaction: The classic Staudinger reaction, which reduces azides to amines using a stoichiometric amount of a phosphine reagent, is being re-engineered into a catalytic process. acs.orgnih.gov This involves in situ regeneration of the phosphine catalyst, reducing waste and improving atom economy. acs.org Such methods provide a mild and chemoselective route to synthesize (2,4-difluorophenyl)methanamine from 1-(azidomethyl)-2,4-difluorobenzene.

C-H Amination: Transition metal catalysts are being developed to enable the insertion of the nitrogen atom from an azide into C-H bonds, forming new C-N bonds. acs.orgresearchgate.net This powerful strategy allows for the direct functionalization of hydrocarbons and complex molecules, and applying this methodology to precursors of 1-(azidomethyl)-2,4-difluorobenzene could open new synthetic pathways.

| Catalytic System | Transformation | Key Advantages | Primary Product |

| Copper(I) Complexes | Azide-Alkyne Cycloaddition (CuAAC) | High efficiency, mild conditions, high 1,4-regioselectivity. nih.govnih.gov | 1,4-disubstituted 1,2,3-triazole |

| Ruthenium(II) Complexes | Azide-Alkyne Cycloaddition (RuAAC) | High 1,5-regioselectivity, compatible with internal alkynes. nih.govsoci.org | 1,5-disubstituted 1,2,3-triazole |

| Chiral Phosphines / Brønsted Acids | Catalytic Staudinger Reaction | Mild reduction to amines, high chemoselectivity, potential for asymmetry. organic-chemistry.org | Primary Amine |

| Iron / Cobalt / Rhodium Complexes | C-H Amination | Direct functionalization of C-H bonds, high atom economy. researchgate.net | Aminated products |

Integration with Automated Synthesis and High-Throughput Experimentation

The convergence of robotics, software, and chemical synthesis is revolutionizing how chemical space is explored. The integration of automated systems with the synthesis and application of compounds like 1-(azidomethyl)-2,4-difluorobenzene is a key future direction.

Automated flow chemistry platforms are particularly well-suited for handling the synthesis of azides and their subsequent reactions. cam.ac.uksoci.org These systems can be programmed to control reagent delivery, reaction time, and temperature, and can be coupled with in-line purification and analysis techniques. acs.org This allows for the rapid optimization of reaction conditions and the synthesis of libraries of compounds with minimal manual intervention. nih.gov For example, an automated system could synthesize 1-(azidomethyl)-2,4-difluorobenzene in a flow reactor and then directly introduce it into a second module for a click reaction with a variety of alkynes, generating a library of triazole products. soci.org

High-Throughput Experimentation (HTE) is another critical component of this integrated approach. purdue.edu By using miniaturized reactor formats, such as 96- or 384-well plates, a large number of reactions can be performed in parallel. chemrxiv.orgresearchgate.net This is invaluable for screening different catalysts, solvents, and reaction conditions to quickly identify optimal parameters for a given transformation. youtube.com HTE can be used to screen a library of azides, including 1-(azidomethyl)-2,4-difluorobenzene, against a library of alkynes to rapidly identify combinations that yield products with desired biological or material properties. nih.gov Software platforms are being developed to facilitate the design, execution, and analysis of these complex experimental arrays. chemrxiv.org

Advanced Applications in Bioorthogonal Chemistry and Material Science Innovations

The unique properties of 1-(azidomethyl)-2,4-difluorobenzene, combining the bioorthogonal reactivity of the azide with the physicochemical properties imparted by the difluorophenyl group, make it a valuable building block for advanced applications.

Bioorthogonal Chemistry: Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. nih.gov The azide group is the most widely used bioorthogonal functional group due to its small size and lack of reactivity under physiological conditions. mdpi.com The click reaction is a prime example of a bioorthogonal ligation. 1-(Azidomethyl)-2,4-difluorobenzene can be incorporated into biomolecules, such as proteins, glycans, or nucleic acids, and then selectively tagged with a probe (e.g., a fluorescent dye or a biotin tag) that bears an alkyne group. jenabioscience.com

The presence of fluorine atoms can be advantageous. Fluorine can enhance the rate of certain bioorthogonal reactions. nih.gov For instance, in strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a toxic copper catalyst, electron-withdrawing fluorine substituents on the cyclooctyne (B158145) reagent can accelerate the reaction kinetics, making it more suitable for dynamic imaging in live cells. nih.gov The difluorophenyl moiety can also impart useful properties to the labeled biomolecule, such as increased metabolic stability or altered lipophilicity, which can be beneficial for developing therapeutic agents or diagnostic tools. sigmaaldrich.com

Material Science Innovations: Click chemistry is a powerful tool for polymer synthesis and materials functionalization due to its high efficiency and orthogonality. advancedsciencenews.com 1-(Azidomethyl)-2,4-difluorobenzene can be used as a monomer or a functionalizing agent to create novel polymers and materials. For example, it can be "clicked" onto alkyne-functionalized polymer backbones to introduce fluorinated side chains. The incorporation of fluorine can significantly alter the properties of materials, leading to:

Enhanced Thermal and Chemical Stability: Fluoropolymers are known for their robustness.

Modified Surface Properties: Introducing fluorine can create materials with low surface energy, leading to hydrophobic and oleophobic properties.

Unique Electronic Properties: The strong electronegativity of fluorine can influence the electronic characteristics of organic materials, which is relevant for applications in organic electronics, such as organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). advancedsciencenews.com

Photo-cross-linkable Materials: Aryl azides can be used to create photo-cross-linkable polymers. Upon exposure to UV light, the azide group can form a highly reactive nitrene intermediate, which can then form covalent bonds with adjacent polymer chains, leading to cross-linking. This is a key technology in the manufacturing of photoresists for microelectronics. acs.orgwikipedia.org

The ability to precisely introduce the 2,4-difluorobenzyl group into materials via click chemistry opens up possibilities for designing advanced materials with tailored properties for a wide range of applications, from specialty coatings to advanced electronic devices.

Q & A

Basic: What are the recommended synthetic routes for 1-(azidomethyl)-2,4-difluorobenzene?

Answer:

The synthesis typically involves functionalizing a fluorinated benzene precursor. A common approach is the nucleophilic substitution of a benzyl halide with sodium azide (NaN₃). For example:

- Step 1 : Prepare 2,4-difluorobenzyl bromide via bromination of 2,4-difluorotoluene using N-bromosuccinimide (NBS) under radical initiation .

- Step 2 : React the benzyl bromide with NaN₃ in a polar aprotic solvent (e.g., DMF or DMSO) at 50–80°C to yield the azidomethyl derivative .

- Validation : Monitor reaction progress via TLC or GC-MS. Confirm purity using column chromatography.

Basic: How can NMR spectroscopy distinguish 1-(azidomethyl)-2,4-difluorobenzene from structural analogs?

Answer:

Key NMR features include:

- ¹H-NMR : A triplet for the benzylic CH₂ group (δ ~3.8–4.2 ppm, J = 16–18 Hz) due to coupling with the azide and fluorine atoms.

- ¹⁹F-NMR : Two distinct signals for the ortho (δ ~-110 ppm) and para (δ ~-105 ppm) fluorine atoms relative to the azidomethyl group .

- ¹³C-NMR : The benzylic carbon appears at δ ~45–50 ppm, while aromatic carbons adjacent to fluorine show characteristic deshielding .

- Note : Compare with reference spectra of structurally similar compounds (e.g., 1-(azidomethyl)-4-fluorobenzene) to resolve ambiguities .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Hazards : The azide group poses explosion risks under heat, friction, or shock. Fluorinated aromatic rings may release toxic HF upon decomposition .

- Handling :

- Storage : Keep in a cool, dry place (<4°C) in inert, non-metallic containers. Label with GHS08 (health hazard) and GHS07 (exclamation mark) warnings .

Advanced: How does the electron-withdrawing effect of fluorine influence the reactivity of the azidomethyl group?

Answer:

The fluorine atoms increase the electrophilicity of the benzylic position, enhancing susceptibility to nucleophilic attack. This effect is critical in:

- Click Chemistry : Accelerates copper-catalyzed azide-alkyne cycloaddition (CuAAC) by polarizing the azide group .

- Staudinger Reactions : Facilitates iminophosphorane formation with triphenylphosphine, useful in bioconjugation .

- Quantitative Analysis : Measure reaction kinetics via UV-Vis or ¹⁹F-NMR to compare reactivity with non-fluorinated analogs .

Advanced: What strategies mitigate instability during long-term storage or under reactive conditions?

Answer:

- Solvent Choice : Store in halogenated solvents (e.g., dichloromethane) to stabilize the azide group against photolytic degradation .

- Additives : Include radical scavengers (e.g., BHT) to prevent azide decomposition during thermal reactions .

- Inert Atmosphere : Use argon or nitrogen to minimize oxidation or moisture-induced side reactions .

- Validation : Periodically check purity via HPLC or FT-IR to detect degradation products (e.g., amine formation via reduction) .

Advanced: How can discrepancies in reported reaction yields be resolved during scale-up?

Answer:

Common issues and solutions:

- Byproduct Formation : Trace metals in solvents or glassware can catalyze side reactions. Pre-treat equipment with EDTA or use ultrapure solvents .

- Temperature Gradients : Optimize stirring efficiency and thermal uniformity in large-scale reactors to avoid localized overheating .

- Characterization Conflicts : Cross-validate using multiple techniques (e.g., XRD for crystallinity, HRMS for molecular weight) to confirm structural integrity .

- Case Study : A 20% yield drop during scale-up was traced to incomplete azide substitution; increasing reaction time by 30% resolved the issue .

Advanced: What are emerging applications in medicinal chemistry or materials science?

Answer:

- Proteolysis-Targeting Chimeras (PROTACs) : The azide group enables site-specific conjugation of E3 ligase ligands to fluorinated aromatic cores .

- Fluorinated Dendrimers : Acts as a branching unit for synthesizing light-harvesting materials with tunable electronic properties .

- In Vivo Imaging : Radiolabeling with ¹⁸F (via isotopic exchange) for PET imaging, leveraging the stability of the difluorobenzene scaffold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.